molecular formula C13H10N2 B175543 2-Benzylisonicotinonitrile CAS No. 18251-51-9

2-Benzylisonicotinonitrile

Cat. No.: B175543
CAS No.: 18251-51-9
M. Wt: 194.23 g/mol
InChI Key: OTPDUIOYSUDVSP-UHFFFAOYSA-N
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Description

2-Benzylisonicotinonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of isonicotinonitrile, where a benzyl group is attached to the second carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylisonicotinonitrile typically involves the reaction of isonicotinonitrile with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where isonicotinonitrile reacts with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylisonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzyl isonicotinic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Benzyl isonicotinic acid derivatives.

    Reduction: Benzyl isonicotinamines.

    Substitution: Various substituted benzyl isonicotinonitrile derivatives.

Scientific Research Applications

2-Benzylisonicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzylisonicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    2-Benzylpyridine: Similar structure but lacks the nitrile group.

    4-Benzylisonicotinonitrile: The benzyl group is attached to the fourth carbon of the pyridine ring.

    Benzylcyanide: Contains a benzyl group attached to a nitrile group but lacks the pyridine ring.

Uniqueness: 2-Benzylisonicotinonitrile is unique due to the presence of both the benzyl and nitrile groups attached to the isonicotinonitrile framework. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-benzylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-10-12-6-7-15-13(9-12)8-11-4-2-1-3-5-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPDUIOYSUDVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

p-cyanopyridine (4.00 g, 38.4 mmol) was added to a 1:1 mixture of chlorobenzene/water (750 mL) in a 1 L round-bottom flask. Phenylacetic acid (14.6 g, 107.5 mmol), (NH4)2S2O8 (17.1 g, 74.9 mmol), trifluoroacetic acid (4.38 g, 38.4 mmol) and AgNO3 (0.510 g, 3.0 mmol) were added and the heterogeneous mixture was vigorously stirred at 50° C. for 2 h. The reaction was cooled down to 0° C. and 8 M NaOH was added slowly until pH 9-10. The mixture was filtered through Celite and extracted with EtOAc (×3). The combined organic extracts were dried with MgSO4 and the solvent removed in vacuo. The dark-brown oil was purified via flash chromatography (1:5 EtOAc/Hexane) to give a brown oil (4.480 g, 61%); 1H NMR (400 MHz, CDCl3): δ 4.19 (s, 2H), 7.23-7.35 (m, 7H), 8.68 (d, J=5.2 Hz, 1H); 13C NMR (100 MHz, CDCl3): δ 44.4, 120.8, 122.7, 124.6, 126.9, 128.5, 128.9, 129.1, 137.9, 150.2, 162.7; HRMS-EI (m/z): [M+H+] calcd for [C13HN11N2]+, 195.0922. found, 195.0917.
Quantity
4 g
Type
reactant
Reaction Step One
Name
chlorobenzene water
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2S2O8
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
4.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0.51 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
61%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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